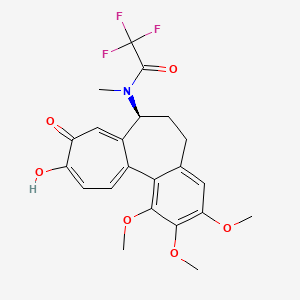

N-三氟乙酰-N-甲基-去乙酰秋水仙碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Trifluoroacetyl-N-methyl-deacetylcolchiceine” is an antimitotic agent that interrupts microtubules by binding to tubulin and preventing polymerization . It stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in normal and tumor cell lines. It also activates the JNK/SAPK signaling .

Molecular Structure Analysis

The molecular weight of “N-Trifluoroacetyl-N-methyl-deacetylcolchiceine” is 467.44, and its molecular formula is C23H24F3NO6 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

“N-Trifluoroacetyl-N-methyl-deacetylcolchiceine” is a solid substance that is soluble in Chloroform, Dichloromethane, DMSO, and Methanol . It has a melting point of 166-168°C . The compound should be stored at 4°C .科学研究应用

分析化学应用

胆汁酸的气液色谱

已经综述了气液色谱 (GLC) 等分析方法,用于制备、分离、鉴定和定量估计胆汁酸甲酯的三氟乙酰衍生物。这证明了三氟乙酰衍生物在增强 GLC 分析能力方面的效用,特别是对于胆汁酸等复杂的生物样品,可以将其扩展到类似化合物(例如 N-三氟乙酰-N-甲基-去乙酰秋水仙碱)以用于特定的分析目的(Kuksis,1965 年).

环境和生物降解研究

全氟烷基化学物质的微生物降解

在环境科学中,对全氟烷基化学物质(可能包括在耐药性或结构成分上与 N-三氟乙酰-N-甲基-去乙酰秋水仙碱相似的衍生物)的微生物降解的研究,突出了了解此类化合物环境归宿和生物降解性的重要性。这些研究重点关注这些持久性污染物的途径、半衰期和脱氟的可能性(Liu 和 Avendaño,2013 年).

材料科学和包装

用于食品包装的壳聚糖基可生物降解功能薄膜

对用于食品包装应用的可生物降解材料(例如壳聚糖基薄膜)的研究可以与对化学改性和衍生物的研究相关,以增强材料性能。壳聚糖衍生物在包括包装在内的各种工业应用中的开发,指出了化学改性化合物(如 N-三氟乙酰-N-甲基-去乙酰秋水仙碱)在改善包装材料的功能性和环境友好性方面的潜在效用(Priyadarshi 和 Rhim,2020 年).

作用机制

Target of Action

The primary target of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining the structure of cells and is involved in many cellular processes, including mitosis, intracellular transport, and signal transduction .

Mode of Action

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine interacts with its target, tubulin, by binding to it and preventing its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division and other cellular functions . Additionally, the compound stimulates the intrinsic GTPase activity of tubulin .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. One significant pathway is the JNK/SAPK signaling pathway , which is activated by the compound . This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and apoptosis .

Result of Action

The action of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine leads to the induction of apoptosis in both normal and tumor cell lines . By disrupting microtubule formation and activating the JNK/SAPK signaling pathway, the compound triggers programmed cell death, thereby controlling cell proliferation .

属性

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKNQBHEZDTGMU-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652688 |

Source

|

| Record name | 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217782-80-3 |

Source

|

| Record name | 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)